Infigratinib is a small molecule inhibitor specifically targeting the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. It is classified as a pan-fibroblast growth factor receptor kinase inhibitor and is primarily utilized in the treatment of advanced or metastatic cholangiocarcinoma, particularly in patients with specific FGFR2 fusions or rearrangements. The chemical formula for Infigratinib is , with a molecular weight of approximately 560.475 g/mol .
Infigratinib works by inhibiting the aberrant signaling pathways associated with FGFR, which are often implicated in various cancers. This inhibition leads to reduced tumor cell proliferation and promotes apoptosis in cancer cells harboring activating mutations or fusions in FGFR genes .
Infigratinib acts by targeting fibroblast growth factor receptors (FGFRs) []. FGFRs are a family of cell-surface proteins involved in cell growth and survival. In some cancers, including cholangiocarcinoma (bile duct cancer), genetic alterations can lead to abnormal activation of FGFRs, promoting uncontrolled cell growth []. Infigratinib binds to FGFRs, blocking their activity and hindering the growth and spread of cancer cells [, ].
Infigratinib is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of cell-surface receptors involved in cell proliferation, differentiation, migration, and survival. Infigratinib specifically inhibits FGFR1, FGFR2, and FGFR3 kinases []. This targeted inhibition disrupts the signaling pathways downstream of these receptors, leading to the suppression of tumor cell growth and survival [].
Infigratinib has been evaluated in clinical trials for the treatment of various cancers driven by FGFR alterations, including:
Inhibition of FGFR signaling by Infigratinib disrupts several key cellular processes that are essential for tumor growth and survival. These include:
The mechanism of action of Infigratinib involves reversible non-competitive inhibition of FGFRs. Specifically, it binds to the ATP-binding site within the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This action disrupts cellular processes that contribute to tumor growth and survival .
In vitro studies have shown that Infigratinib effectively inhibits cell proliferation in cancer cell lines with FGFR mutations or amplifications. The drug exhibits varying binding affinities across different FGFR subtypes, with the highest affinity reported for FGFR1 and FGFR2 .
The synthesis is optimized to ensure high yield and purity suitable for clinical applications .
Infigratinib is primarily indicated for the treatment of cholangiocarcinoma that is locally advanced or metastatic and has specific genetic alterations in FGFR2. It received accelerated approval from the FDA under the trade name Truseltiq on May 28, 2021 .
Beyond cholangiocarcinoma, ongoing research is exploring its efficacy against other malignancies characterized by aberrant FGFR signaling, including certain types of bladder cancer and other solid tumors .
Infigratinib undergoes significant metabolism primarily through cytochrome P450 enzyme CYP3A4, accounting for about 94% of its metabolic processing. Consequently, it may interact with other drugs that are substrates or inhibitors of this enzyme, leading to altered drug levels and potential toxicity .
Studies have shown that Infigratinib can inhibit certain transport proteins such as MATE1 and BCRP but has a low potential to inhibit major cytochrome P450 enzymes at clinically relevant concentrations .
Several compounds exhibit similar mechanisms of action as Infigratinib by targeting fibroblast growth factor receptors. Notable examples include:
Compound Name | Mechanism of Action | FDA Approval Year | Uniqueness |
---|---|---|---|
Erdafitinib | Pan-FGFR inhibitor | 2019 | First approved for bladder cancer |
Futibatinib | Selective FGFR1 inhibitor | 2020 | Unique selectivity profile |
Pemigatinib | Pan-FGFR inhibitor | 2020 | Approved for cholangiocarcinoma |
Infigratinib stands out due to its specific application in cholangiocarcinoma with FGFR2 fusions and its unique pharmacokinetic profile, including its metabolism predominantly via CYP3A4 and its distinct adverse effect profile compared to other FGFR inhibitors .